6-chloro-2,9-diethyl-9H-purine
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Overview
Description
6-Chloro-2,9-diethyl-9H-purine is a chemical compound with the molecular formula C9H11ClN4 and a molar mass of 210.66 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature and plays a crucial role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Chloro-2,9-diethyl-9H-purine can be synthesized by reacting hypoxanthine with phosphoryl chloride in the presence of an unreactive base such as dimethyl aniline . The reaction typically involves heating hypoxanthine under pressure with phosphoryl chloride, followed by purification using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,9-diethyl-9H-purine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions:
Major Products Formed
Substitution Reactions: Products include various substituted purine derivatives, such as 9-alkylpurines and 6-thiopurines.
Scientific Research Applications
6-Chloro-2,9-diethyl-9H-purine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-chloro-2,9-diethyl-9H-purine involves its interaction with biological molecules, such as DNA and proteins. The compound can form hydrogen bonds and other interactions with nucleic acids, potentially leading to DNA damage or inhibition of DNA replication . These interactions are crucial for its antimicrobial and antiviral activities.
Comparison with Similar Compounds
Similar Compounds
6-Chloropurine: A closely related compound with similar chemical properties and applications.
9-Alkylpurines: These compounds are synthesized from 6-chloropurine and have various biological activities.
6-Thiopurines: These derivatives are used in medicine for their immunosuppressive and anticancer properties.
Uniqueness
6-Chloro-2,9-diethyl-9H-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethyl groups at the 2- and 9-positions differentiate it from other purine derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic applications .
Properties
CAS No. |
5466-13-7 |
---|---|
Molecular Formula |
C9H11ClN4 |
Molecular Weight |
210.66 g/mol |
IUPAC Name |
6-chloro-2,9-diethylpurine |
InChI |
InChI=1S/C9H11ClN4/c1-3-6-12-8(10)7-9(13-6)14(4-2)5-11-7/h5H,3-4H2,1-2H3 |
InChI Key |
WZHZKKOJBLGUPI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C(=N1)Cl)N=CN2CC |
Origin of Product |
United States |
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